2-(2-Bromoethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
Overview
Description
The compound “2-(2-Bromoethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one” is a pyridazine derivative. Pyridazines are diazines (unsaturated six-membered rings with two nitrogen atoms) with the nitrogen atoms in the 1,2-positions . The compound also contains a bromoethyl group and a fluorophenyl group attached to the pyridazine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridazine ring, possibly through the reaction of a 1,2-diketone or 1,2-dione with hydrazine or a substituted hydrazine . The bromoethyl and fluorophenyl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms . The bromoethyl and fluorophenyl groups would be attached to this ring .Chemical Reactions Analysis
As an aromatic compound, this molecule could undergo electrophilic aromatic substitution reactions. The presence of the bromoethyl and fluorophenyl groups could influence the reactivity of the pyridazine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the bromoethyl and fluorophenyl groups could influence properties like polarity, solubility, and boiling/melting points .Scientific Research Applications
Synthesis of Biologically Active Compounds
Compounds related to 2-(2-Bromoethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one serve as important intermediates in the synthesis of a variety of biologically active molecules. For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one has been reported as a key step in producing compounds with significant biological activities, emphasizing the importance of such intermediates in medicinal chemistry (Wang et al., 2016).
Development of Novel Fluorescent Probes
The research on compounds structurally related to this compound extends into the development of new classes of fluorophores for biomedical applications. One such example is the efficient route to indolizino[3,2-c]quinolines, which exhibited desirable optical properties, suggesting their potential as fluorescent probes in aqueous systems (Park et al., 2015).
Exploration of Antimicrobial Activities
Moreover, derivatives of this compound have been explored for their antimicrobial properties. Research on thiourea derivatives highlighted the significant anti-pathogenic activity of compounds with bromide, fluoride, and chloride substitutions against strains known for biofilm growth, such as Pseudomonas aeruginosa and Staphylococcus aureus, pointing towards the potential of these compounds in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Future Directions
Properties
IUPAC Name |
2-(2-bromoethyl)-6-(4-fluorophenyl)pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2O/c13-7-8-16-12(17)6-5-11(15-16)9-1-3-10(14)4-2-9/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGSIONAKBVMAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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